

Physical and spectroscopic data of (2R)-2,6,6-Trimethylheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2R)-2,6,6-Trimethylheptanoic acid

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Technical Guide: (2R)-2,6,6-Trimethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic data for **(2R)-2,6,6-trimethylheptanoic acid**. Due to the limited availability of experimental data for this specific enantiomer, this guide also includes data from its enantiomer, **(2S)-2,6,6-trimethylheptanoic acid**, and other closely related isomers, which can serve as valuable reference points.

Chemical Identity



Property	Value	Source
IUPAC Name	(2R)-2,6,6-Trimethylheptanoic acid	N/A
Molecular Formula	C10H20O2	[1]
Molecular Weight	172.26 g/mol	[1]
CAS Number	Not available for (2R)-isomer. The (2S)-isomer is 2248198- 93-6.	[1]
Canonical SMILES	CINVALID-LINKC(=O)O	N/A
InChI Key	OSLOPOFJXMPDGK- QMMMGPOBSA-N (for 2S- isomer)	[1]

Physical Properties

Experimental data for the physical properties of **(2R)-2,6,6-trimethylheptanoic acid** are not readily available in the searched literature. The following table includes predicted values and experimental data for closely related isomers. The physical properties of the (2R)- and (2S)-enantiomers are expected to be identical, with the exception of the sign of optical rotation.



Property	Value	Notes and References
Melting Point	Data not available	N/A
Boiling Point	Predicted: 264.6 ± 8.0 °C Predicted for the isometrimethylheptanoic acid	
Density	Predicted: 0.909 ± 0.06 g/cm ³	Predicted for the isomer 2,4,6-trimethylheptanoic acid.
Solubility	Data not available	Carboxylic acids of this size are generally sparingly soluble in water and soluble in organic solvents.
Optical Rotation [α]D	Data not available	The (2R)-enantiomer is expected to have an equal and opposite rotation to the (2S)-enantiomer.
рКа	Predicted: 4.82 ± 0.21	Predicted for the isomer 2,4,6-trimethylheptanoic acid.

Spectroscopic Data

No experimental spectra for **(2R)-2,6,6-trimethylheptanoic acid** were found. The following sections describe the expected spectroscopic characteristics based on the structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **(2R)-2,6,6-trimethylheptanoic acid** is expected to show the following signals. Chemical shifts are approximate and coupling patterns are predicted based on the structure.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	singlet	1H	-COOH
~2.3	quartet	1H	-CH(CH₃)COOH
~1.4-1.6	multiplet	2H	-CH ₂ -
~1.1-1.3	multiplet	4H	-CH ₂ CH ₂ -
~1.1	doublet	3H	-CH(CH₃)COOH
~0.9	singlet	9Н	-C(CH₃)₃

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Chemical Shift (ppm)	Assignment
~180	-СООН
~45	-CH(CH₃)COOH
~40	-CH ₂ -
~35	-C(CH ₃)3
~30	-CH ₂ -
~29	-C(CH₃)₃
~25	-CH ₂ -
~22	-CH(CH₃)COOH

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands typical for a carboxylic acid.



Wavenumber (cm ⁻¹)	Functional Group	Description	
2500-3300	О-Н	Broad, strong absorption due to the carboxylic acid hydroxyl group.	
~2960	С-Н	Strong absorption from aliphatic C-H stretching.	
~1710	C=O	Strong, sharp absorption from the carbonyl group of the carboxylic acid.	
~1465	С-Н	Bending vibration of CH ₂ and CH ₃ groups.	
~1210-1320	C-O	Stretching vibration of the carboxylic acid C-O bond.	
~920	О-Н	Out-of-plane bending of the carboxylic acid O-H.	

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would be expected to include characteristic losses, such as the loss of the carboxylic acid group and cleavage of the alkyl chain.

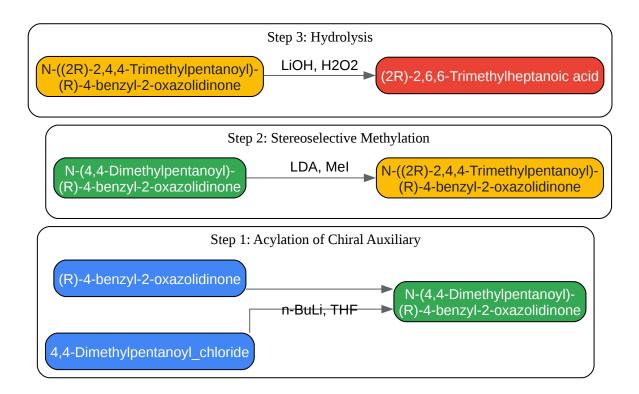
Experimental Protocols

A specific experimental protocol for the synthesis of **(2R)-2,6,6-trimethylheptanoic acid** is not available in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar chiral carboxylic acids. The following is a proposed multistep synthesis.

Proposed Synthesis of (2R)-2,6,6-Trimethylheptanoic Acid



This proposed synthesis utilizes a chiral auxiliary to introduce the stereocenter at the C2 position.



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Caption: Proposed synthetic workflow for (2R)-2,6,6-Trimethylheptanoic acid.

Detailed Steps:

- Acylation: The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is deprotonated with a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C). 4,4-Dimethylpentanoyl chloride is then added to form the N-acylated oxazolidinone.
- Stereoselective Methylation: The acylated intermediate is treated with a strong, nonnucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate.



Subsequent reaction with methyl iodide (MeI) results in the stereoselective addition of a methyl group at the α -position, directed by the chiral auxiliary.

Hydrolysis: The chiral auxiliary is cleaved from the methylated product by hydrolysis, typically using lithium hydroxide and hydrogen peroxide, to yield the desired (2R)-2,6,6-trimethylheptanoic acid and recover the chiral auxiliary. Purification of the final product would likely be achieved by column chromatography.

Signaling Pathways and Logical Relationships

As **(2R)-2,6,6-trimethylheptanoic acid** is a small molecule, its direct involvement in signaling pathways is not well-documented. However, as a chiral carboxylic acid, it could potentially interact with biological systems in a stereospecific manner. The following diagram illustrates a logical relationship for its potential biological investigation.

Caption: Logical workflow for the biological evaluation of a chiral compound.

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References

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